(4-Chloro-3-methylpyridin-2-yl)methyl acetate
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Overview
Description
(4-Chloro-3-methylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that (4-Chloro-3-methylpyridin-2-yl)methyl acetate might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities , suggesting that this compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that the stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
(4-Chloro-3-methylpyridin-2-yl)methyl acetate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a process impurity of Rabeprazole . The interactions of this compound with enzymes and proteins are crucial for the formation of the desired end products. These interactions typically involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. As an intermediate in pharmaceutical synthesis, it is likely to influence cell function indirectly through its role in the production of active pharmaceutical ingredients. These ingredients can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Rabeprazole, which is synthesized using this compound, is known to inhibit the proton pump in gastric parietal cells, thereby reducing gastric acid secretion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules during the synthesis of other compounds. It acts as a substrate for various enzymes, facilitating the formation of covalent bonds and the subsequent production of the desired end products. In the case of Rabeprazole synthesis, this compound undergoes a series of chemical reactions, including acetylation and chlorination, to form the final product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies on the effects of this compound on cellular function are limited, but it is essential to consider its stability and potential degradation products when conducting in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may not exhibit significant effects, while at higher doses, it could potentially cause toxic or adverse effects. Studies on the dosage effects of this compound are limited, but it is crucial to determine the appropriate dosage range to avoid toxicity and ensure the desired therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the synthesis of pharmaceuticals. It interacts with enzymes and cofactors that facilitate its conversion into the desired end products. For example, during the synthesis of Rabeprazole, this compound undergoes acetylation and chlorination reactions, which are catalyzed by specific enzymes . These metabolic pathways are essential for the efficient production of the final pharmaceutical compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. As an intermediate in pharmaceutical synthesis, it is likely to be transported and distributed through various cellular compartments and tissues. The compound may interact with transporters or binding proteins that facilitate its movement within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is not extensively studied. It is likely to be localized in specific cellular compartments where it can interact with enzymes and other biomolecules involved in its metabolic pathways. Targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylpyridin-2-yl)methyl acetate typically involves the esterification of (4-Chloro-3-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Hydrolysis: (4-Chloro-3-methylpyridin-2-yl)methanol and acetic acid.
Oxidation: (4-Chloro-3-methylpyridine-2-carboxylic acid).
Scientific Research Applications
(4-Chloro-3-methylpyridin-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-pyridin-2-yl)methanol: A precursor in the synthesis of (4-Chloro-3-methylpyridin-2-yl)methyl acetate.
(4-Chloro-3-methylpyridine): A related compound with similar structural features but lacking the ester functional group.
(4-Chloro-3-methylpyridine-2-carboxylic acid): An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ester group provides a site for hydrolysis and esterification reactions, while the chloro and methyl substituents offer opportunities for further functionalization.
Properties
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-8(10)3-4-11-9(6)5-13-7(2)12/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTAYQLERRPGDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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